Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with ethyl bromoacetate in the presence of a base such as potassium carbonate . This method provides a convenient and efficient approach to synthesize the compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same two-step one-pot method. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Imidazo[1,2-a]pyridine analogues: Various analogues with different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to its analogues.
Properties
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXBTKSOEXPTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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